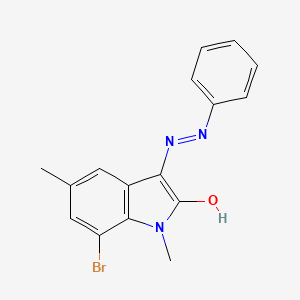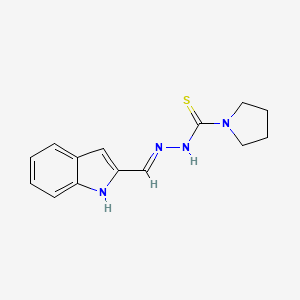
2-(4-ethylphenyl)indolizine
Vue d'ensemble
Description
2-(4-ethylphenyl)indolizine is a derivative of indolizine, which is a nitrogen-containing heterocycle . Indolizine is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids .
Chemical Reactions Analysis
Indolizine serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies include transition metal-catalyzed reactions and approaches based on oxidative coupling . Radical-induced synthetic approaches are also used .Applications De Recherche Scientifique
1. Pharmacological Applications
2-(4-ethylphenyl)indolizine derivatives exhibit pharmacological potential. For instance, a study discussed a pyrrolo[2,1,5-cd]indolizine derivative, NNC 45-0095, which has high affinity for the estrogen receptor and may be useful in protecting against bone loss in post-menopausal osteoporosis (Jørgensen et al., 2000).
2. Antitubercular Activity
Indolizine derivatives have shown potential in treating tuberculosis. Research has demonstrated that certain indolizine compounds, including those with an ethyl ester group, are active against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Venugopala et al., 2021); (Khedr et al., 2017).
3. Potential in Optoelectronics and Biomolecular Labeling
Novel 2,5-diaryl-indolizines have been synthesized with promising applications in optoelectronics and biomolecular labeling. Their photophysical and electrochemical properties suggest their utility in these fields (Amaral et al., 2014).
4. Synthesis of Diverse Indolizine Derivatives
Research has led to the synthesis of various indolizine derivatives, some showing selective antibacterial activity against Mycobacterium tuberculosis. These compounds often require specific substituents for optimal activity (Gundersen et al., 2007); (Liu et al., 2017).
5. Anticancer Activity
Certain pyrido[2,3-b]indolizine derivatives have been found effective against colorectal cancer cell lines, indicating their potential as anticancer agents. The presence of specific hydroxyl groups in these compounds enhances their activity against these cell lines (Boot et al., 2014).
6. Larvicidal Activity
Ethyl 3-substituted-7-methylindolizine-1-carboxylates, synthesized through microwave-assisted methods, have demonstrated larvicidal properties against Anopheles arabiensis, a mosquito vector of malaria (Chandrashekharappa et al., 2018).
7. Fluorescence-based Applications
Indolizino[3,2-c]quinolines, a new class of fluorophores, have been developedshowing unique optical properties suitable for use as fluorescent probes in aqueous systems. This advancement opens up possibilities for their use in various biomedical applications, such as imaging and diagnostics (Park et al., 2015).
8. Anticancer and Antimicrobial Activities
Indolizine derivatives have been synthesized and evaluated for their anticancer and antimicrobial potentials. Some derivatives have shown effectiveness against the MCF-7 cell line and moderate activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential in treating cancer and infections (Naik et al., 2022).
9. Synthesis and Potential as COX-2 Inhibitors
Novel indolizine scaffolds have been synthesized, showing potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds could be important in managing inflammation and pain, as indicated by molecular modelling studies (Chandrashekharappa et al., 2018).
10. Role in Inducing Apoptosis in Cancer Cells
An indolizine derivative has been shown to induce apoptosis in HepG2 cells through the mitochondria p53 pathway, suggesting its potential as a potent inhibitor against liver cancer (Liu et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-ethylphenyl)indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-13-6-8-14(9-7-13)15-11-16-5-3-4-10-17(16)12-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYXHZNGDLGJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)indolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733012.png)
![N-(4-bromophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733026.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B3733043.png)
![N-(5-chloro-2-methylphenyl)-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)benzenesulfonamide](/img/structure/B3733048.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide](/img/structure/B3733057.png)
![(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3733065.png)
![1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride](/img/structure/B3733066.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3733071.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3733081.png)

![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733086.png)

